molecular formula C20H23N3O3 B14989599 5-(azepan-1-yl)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

5-(azepan-1-yl)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B14989599
M. Wt: 353.4 g/mol
InChI Key: LNXWYOVAQQLOIY-CSKARUKUSA-N
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Description

5-(AZEPAN-1-YL)-2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that includes an azepane ring, a dimethoxyphenyl group, and an oxazole ring

Preparation Methods

The synthesis of 5-(AZEPAN-1-YL)-2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, including the formation of the oxazole ring and the introduction of the azepane and dimethoxyphenyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(AZEPAN-1-YL)-2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 5-(AZEPAN-1-YL)-2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor functions. These interactions can lead to changes in biochemical processes, which are the basis for its applications in medicine and biology.

Comparison with Similar Compounds

When compared to similar compounds, 5-(AZEPAN-1-YL)-2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE stands out due to its unique combination of functional groups and structural features. Similar compounds may include other oxazole derivatives or compounds with azepane rings, but the specific arrangement of groups in this compound provides distinct chemical and biological properties.

Properties

Molecular Formula

C20H23N3O3

Molecular Weight

353.4 g/mol

IUPAC Name

5-(azepan-1-yl)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C20H23N3O3/c1-24-17-9-7-15(13-18(17)25-2)8-10-19-22-16(14-21)20(26-19)23-11-5-3-4-6-12-23/h7-10,13H,3-6,11-12H2,1-2H3/b10-8+

InChI Key

LNXWYOVAQQLOIY-CSKARUKUSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=NC(=C(O2)N3CCCCCC3)C#N)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=NC(=C(O2)N3CCCCCC3)C#N)OC

Origin of Product

United States

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